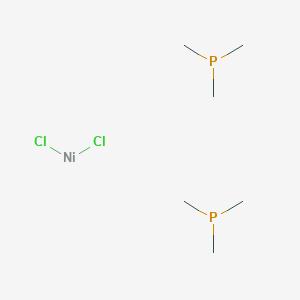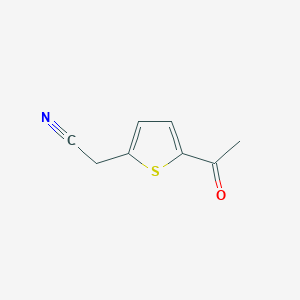
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for the growth and replication of cancer cells and viruses. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-Piperidinol, 2-(diphenylmethyl)-, acetate (this compound), hydrochloride can induce apoptosis (programmed cell death) in cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is that it has low solubility in some solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and antiviral effects. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and other properties.
Méthodes De Synthèse
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride involves the reaction between diphenylmethanol and piperidinone in the presence of acetic anhydride and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. This synthesis method has been optimized to produce high yields of the compound, and it is relatively simple and cost-effective.
Applications De Recherche Scientifique
3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been tested for its antitumor and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and prevent the replication of viruses, making it a promising candidate for the development of new drugs.
Propriétés
| 19974-78-8 | |
Formule moléculaire |
C20H24ClNO2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
(2-benzhydrylpiperidin-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-15(22)23-18-13-8-14-21-20(18)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18-21H,8,13-14H2,1H3;1H |
Clé InChI |
LRSQSWXWOMDYMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
| 20071-83-4 | |
Synonymes |
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)



